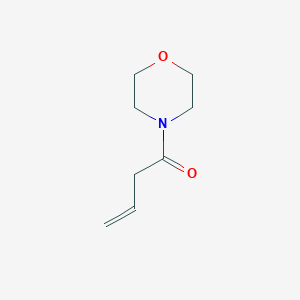
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two fluorophenyl groups attached to a diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-fluorobenzylmagnesium chloride reacts with an appropriate diol to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol groups to alcohols or other reduced forms.
Substitution: The fluorophenyl groups can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of fluorine atoms with other functional groups, leading to a variety of substituted derivatives.
科学的研究の応用
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorophenyl groups can interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diol: Similar structure but with chlorine atoms instead of fluorine.
(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diol: Similar structure but with bromine atoms instead of fluorine.
(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.
特性
CAS番号 |
220091-30-5 |
|---|---|
分子式 |
C14H12F2O2 |
分子量 |
250.24 g/mol |
IUPAC名 |
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H/t13-,14-/m1/s1 |
InChIキー |
DDHFZTKNJGJNLK-ZIAGYGMSSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)F)O)O)F |
正規SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


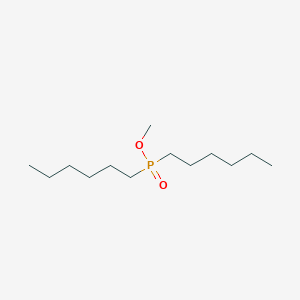
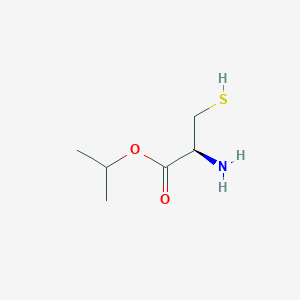
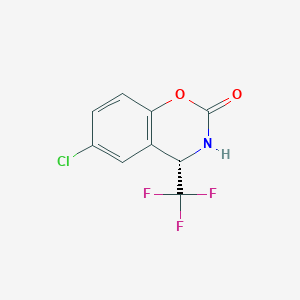
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
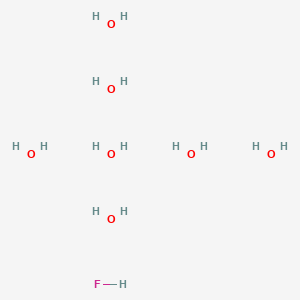
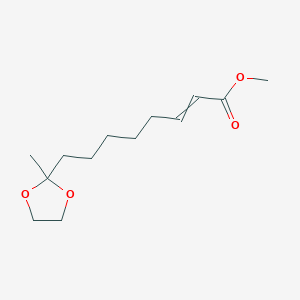
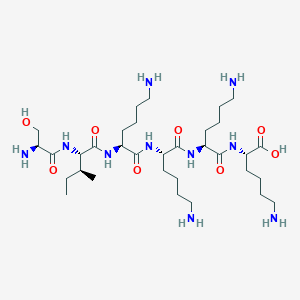
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

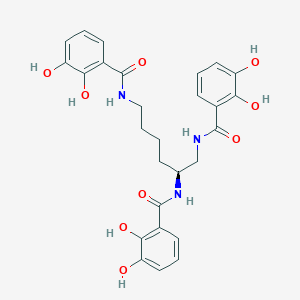
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)


